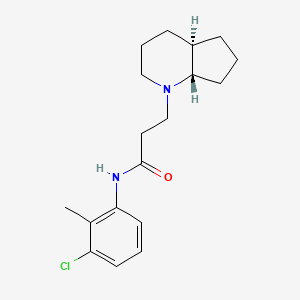
trans-N-(3-Chloro-2-methylphenyl)octahydro-1H-1-pyrindine-1-propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-N-(3-Chloro-2-methylphenyl)octahydro-1H-1-pyrindine-1-propanamide: is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenyl ring, a pyrindine ring, and a propanamide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-N-(3-Chloro-2-methylphenyl)octahydro-1H-1-pyrindine-1-propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrindine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the chloro-substituted phenyl group: This step often involves a substitution reaction where a chloro group is introduced to the phenyl ring.
Attachment of the propanamide group: This can be done through an amidation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the pyrindine ring.
Reduction: Reduction reactions can occur, especially at the amide group.
Substitution: The chloro group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products:
Oxidation: Products may include oxidized derivatives of the phenyl or pyrindine rings.
Reduction: Reduced forms of the amide group, potentially leading to amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
- The compound can be used as a building block in organic synthesis, particularly in the development of new materials or complex organic molecules.
Biology:
- It may serve as a ligand in biochemical studies, helping to understand protein-ligand interactions.
Medicine:
- Potential applications in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry:
- Used in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.
作用機序
The mechanism by which trans-N-(3-Chloro-2-methylphenyl)octahydro-1H-1-pyrindine-1-propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, influencing their function.
類似化合物との比較
N-(3-Chloro-2-methylphenyl)glutaramic acid: Shares the chloro-substituted phenyl group but differs in the rest of the structure.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Contains a similar phenyl group but has a thiazole ring instead of a pyrindine ring.
Uniqueness:
- The unique combination of the chloro-substituted phenyl ring, pyrindine ring, and propanamide group in trans-N-(3-Chloro-2-methylphenyl)octahydro-1H-1-pyrindine-1-propanamide provides distinct chemical properties and potential applications that are not shared by the similar compounds listed above.
特性
CAS番号 |
39494-10-5 |
|---|---|
分子式 |
C18H25ClN2O |
分子量 |
320.9 g/mol |
IUPAC名 |
3-[(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl]-N-(3-chloro-2-methylphenyl)propanamide |
InChI |
InChI=1S/C18H25ClN2O/c1-13-15(19)7-3-8-16(13)20-18(22)10-12-21-11-4-6-14-5-2-9-17(14)21/h3,7-8,14,17H,2,4-6,9-12H2,1H3,(H,20,22)/t14-,17+/m1/s1 |
InChIキー |
FXKALRZPDRNRSI-PBHICJAKSA-N |
異性体SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCN2CCC[C@@H]3[C@@H]2CCC3 |
正規SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCN2CCCC3C2CCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(S)-2-Amino-1-[4-(benzyl-ethyl-amino)-piperidin-1-yl]-propan-1-one](/img/structure/B13973793.png)
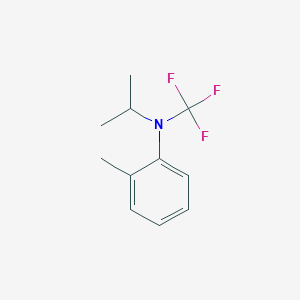
![2'-Isopropyl-[1,1'-biphenyl]-2-amine](/img/structure/B13973802.png)
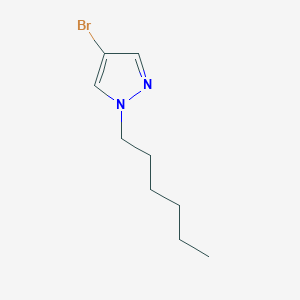

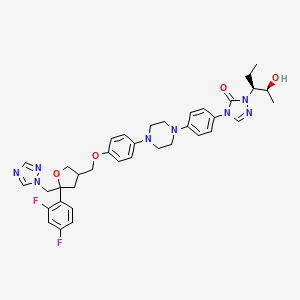

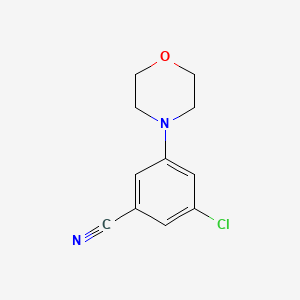

![(2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13973839.png)
![2-Methyl-6-[(3-methoxyphenyl)ethenyl]pyridine](/img/structure/B13973847.png)

![2-[(Ethenyloxy)methyl]naphthalene](/img/structure/B13973866.png)
